molecular formula C9H12BrNO3S B8641057 4-bromo-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

4-bromo-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Cat. No. B8641057
M. Wt: 294.17 g/mol
InChI Key: QZPCCILCZNOGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H12BrNO3S and its molecular weight is 294.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-bromo-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Molecular Formula

C9H12BrNO3S

Molecular Weight

294.17 g/mol

IUPAC Name

4-bromo-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C9H12BrNO3S/c1-11(6-7-12)15(13,14)9-4-2-8(10)3-5-9/h2-5,12H,6-7H2,1H3

InChI Key

QZPCCILCZNOGEM-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)S(=O)(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-bromobenzenesulfonyl chloride (1.10 g) in chloroform (10 mL) was stirred in an ice bath, during which N-methylethanolamine (5 mL) was slowly added dropwise thereto. The mixture was returned to room temperature and stirred for about 2.5 hours. The reaction solution was quenched with concentrated hydrochloric acid with stirring again in an ice bath. The mixed solution was poured into 6 M hydrochloric acid (10 mL) as such, followed by extraction with chloroform. The organic layer was dried over anhydrous magnesium sulfate and filtered, after which the filtrate was concentrated under reduced pressure to give a crude product of 4-bromo-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide as a colorless oil (1.339 g, quant.).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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